1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene 1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene
Brand Name: Vulcanchem
CAS No.: 110008-58-7
VCID: VC20823357
InChI: InChI=1S/C28H26Cl2O4/c1-2-25(20-6-4-3-5-7-20)28(21-8-12-23(13-9-21)33-26(31)16-18-29)22-10-14-24(15-11-22)34-27(32)17-19-30/h3-15H,2,16-19H2,1H3
SMILES: CCC(=C(C1=CC=C(C=C1)OC(=O)CCCl)C2=CC=C(C=C2)OC(=O)CCCl)C3=CC=CC=C3
Molecular Formula: C28H26Cl2O4
Molecular Weight: 497.4 g/mol

1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene

CAS No.: 110008-58-7

Cat. No.: VC20823357

Molecular Formula: C28H26Cl2O4

Molecular Weight: 497.4 g/mol

* For research use only. Not for human or veterinary use.

1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene - 110008-58-7

Specification

CAS No. 110008-58-7
Molecular Formula C28H26Cl2O4
Molecular Weight 497.4 g/mol
IUPAC Name [4-[1-[4-(3-chloropropanoyloxy)phenyl]-2-phenylbut-1-enyl]phenyl] 3-chloropropanoate
Standard InChI InChI=1S/C28H26Cl2O4/c1-2-25(20-6-4-3-5-7-20)28(21-8-12-23(13-9-21)33-26(31)16-18-29)22-10-14-24(15-11-22)34-27(32)17-19-30/h3-15H,2,16-19H2,1H3
Standard InChI Key MMPVLYZMHSBLKY-UHFFFAOYSA-N
SMILES CCC(=C(C1=CC=C(C=C1)OC(=O)CCCl)C2=CC=C(C=C2)OC(=O)CCCl)C3=CC=CC=C3
Canonical SMILES CCC(=C(C1=CC=C(C=C1)OC(=O)CCCl)C2=CC=C(C=C2)OC(=O)CCCl)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator